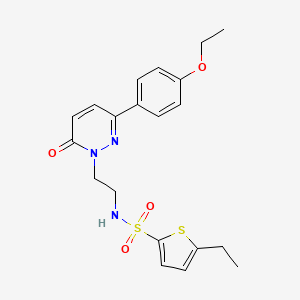

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes, including carbonic anhydrases. These enzymes are involved in many physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and even cancer.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of an amine with a sulfonyl chloride. In the case of the compound , although the exact synthesis is not detailed in the provided papers, a similar process can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides involved a basic aqueous medium coupling of an aniline derivative with various aryl sulfonyl chlorides . This suggests that the synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide could also involve a coupling reaction under basic conditions, potentially followed by further functionalization to introduce the ethoxy and ethyl groups.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The specific substituents on the aromatic rings and the nature of the amine can greatly influence the biological activity of these compounds. For example, the presence of various substituted phenyl groups with methyl-, halogeno-, and methoxy-functionalities has been shown to result in potent inhibition of certain carbonic anhydrase isoforms . The molecular structure of the compound likely includes a pyridazinone ring, an ethoxyphenyl group, and an ethylthiophene moiety, which could contribute to its unique biological properties.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions, depending on their functional groups. The reactivity of the sulfonyl group allows for further derivatization, which can be used to modify the biological activity of the compound. For example, the reaction with 2,4,6-trimethylpyrylium perchlorate was used to derivatize indole-based sulfonamides, leading to compounds with excellent inhibitory activity against certain carbonic anhydrase isoforms . The ethoxy and ethyl groups in the compound of interest may also participate in reactions, potentially affecting the solubility, membrane permeability, and overall pharmacokinetic profile of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of ethyl and tert-butyl groups was found to significantly affect the antibacterial activity of certain sulfonamide derivatives . The specific physical and chemical properties of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide would need to be determined experimentally, but it can be hypothesized that the ethoxy and ethyl groups may enhance lipophilicity, potentially improving the compound's ability to cross cell membranes.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide, as a sulfonamide compound, may be involved in various biochemical pathways, including those related to antioxidant capacities. The ABTS/PP decolorization assay is one method used to determine the antioxidant capacity of compounds. This assay helps in understanding the reaction pathways, which are essential in determining how antioxidants interact with radicals like ABTS•+. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. Understanding these pathways is crucial for elucidating the specific reactions and contributions of different antioxidants, including sulfonamide derivatives, to the total antioxidant capacity (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

Various analytical methods are utilized to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. Methods like ORAC, HORAC, TRAP, and TOSC are used for assays based on the transfer of a hydrogen atom. Electron transfer-based tests include CUPRAC, FRAP, and Folin–Ciocalteu tests. Mixed tests like ABTS and DPPH involve both hydrogen atom and electron transfer. These methods, involving spectrophotometry and electrochemical (bio)sensors, are vital for analyzing the antioxidant capacity of complex samples, potentially including sulfonamide derivatives (Munteanu & Apetrei, 2021).

Sulfonamide as Therapeutic Agents

Sulfonamides are a significant class of synthetic antibiotics and have therapeutic applications beyond their antibacterial properties. These compounds have found use as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like cancer, glaucoma, and Alzheimer’s. Their versatility in therapeutic applications underlines the importance of sulfonamides in drug development and their potential utility in various medical fields (Gulcin & Taslimi, 2018).

Eigenschaften

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-3-17-9-12-20(28-17)29(25,26)21-13-14-23-19(24)11-10-18(22-23)15-5-7-16(8-6-15)27-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRPJTXZGFUOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)

amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)

![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

![1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B2509019.png)

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)